
UM-164 off-target effects in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: UM-164

Cat. No.: B1682698 Get Quote

UM-164 Technical Support Center
This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the use of UM-164 in cancer cell research,

with a specific focus on its off-target effects.

Frequently Asked Questions (FAQs)
Q1: What is UM-164 and what are its primary targets?

A1: UM-164 is a potent, dual-kinase inhibitor. Its primary targets are c-Src and p38 MAP

kinase.[1][2][3] It was initially developed as a lead compound for targeting triple-negative breast

cancer (TNBC) and has also been studied in glioma.[3][4] UM-164 is unique in that it binds to

the inactive "DFG-out" conformation of its target kinases, which may alter both the catalytic and

non-catalytic functions of the proteins.[1][5][6]

Q2: Has the key research on UM-164 in triple-negative breast cancer been retracted?

A2: Yes, the 2016 Clinical Cancer Research article, "UM-164: A Potent c-Src/p38 Kinase

Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer," was retracted in 2020.[7]

[8] Researchers should be aware of this and critically evaluate the findings presented in the

original publication.

Q3: What are the known off-target or downstream effects of UM-164?
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A3: While c-Src and p38 are the primary targets, UM-164 treatment affects several other key

signaling pathways in cancer cells. These are generally considered downstream effects of

inhibiting the primary targets rather than direct off-target binding. These effects include:

Reduced activation of EGFR, AKT, and ERK1/2.[2]

Inhibition of Focal Adhesion Kinase (FAK) and paxillin phosphorylation.[2][9]

Inhibition of the Hippo-YAP signaling pathway, which has been identified as a key

mechanism of its anti-tumor effect in glioma.[4] UM-164 triggers the translocation of the

transcriptional co-activator YAP from the nucleus to the cytoplasm, thereby reducing its

activity.[3][4]

Q4: How does UM-164 affect the cellular phenotype?

A4: UM-164 has been shown to have several effects on cancer cell behavior:

Inhibits cell proliferation: It has potent antiproliferative activity in TNBC and glioma cell lines.

[1][2][4]

Induces G1 phase cell cycle arrest: Rather than inducing apoptosis, UM-164's primary

antiproliferative mechanism is cytostatic, causing cells to arrest in the G0/G1 phase of the

cell cycle.[1][4][10]

Suppresses cell motility and invasion: By inhibiting c-Src and FAK-mediated signaling, UM-
164 can significantly decrease the migratory and invasive capacity of cancer cells.[1][2]

Quantitative Data Summary
The following tables summarize the reported potency of UM-164 in various cancer cell lines.

Table 1: Antiproliferative Activity of UM-164 in Triple-Negative Breast Cancer (TNBC) Cell Lines

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1682698?utm_src=pdf-body
https://www.selleckchem.com/products/um-164.html
https://www.selleckchem.com/products/um-164.html
https://www.researchgate.net/figure/UM-164-treatment-inhibits-cell-motility-and-invasion-through-c-Src-mediated-FAK_fig4_302271202
https://pmc.ncbi.nlm.nih.gov/articles/PMC9658092/
https://www.benchchem.com/product/b1682698?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/36358761/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9658092/
https://www.benchchem.com/product/b1682698?utm_src=pdf-body
https://www.benchchem.com/product/b1682698?utm_src=pdf-body
https://aacrjournals.org/clincancerres/article/22/20/5087/124855/UM-164-A-Potent-c-Src-p38-Kinase-Inhibitor-with-In
https://www.selleckchem.com/products/um-164.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9658092/
https://www.benchchem.com/product/b1682698?utm_src=pdf-body
https://aacrjournals.org/clincancerres/article/22/20/5087/124855/UM-164-A-Potent-c-Src-p38-Kinase-Inhibitor-with-In
https://pmc.ncbi.nlm.nih.gov/articles/PMC9658092/
https://www.mdpi.com/2072-6694/14/21/5343
https://www.benchchem.com/product/b1682698?utm_src=pdf-body
https://www.benchchem.com/product/b1682698?utm_src=pdf-body
https://aacrjournals.org/clincancerres/article/22/20/5087/124855/UM-164-A-Potent-c-Src-p38-Kinase-Inhibitor-with-In
https://www.selleckchem.com/products/um-164.html
https://www.benchchem.com/product/b1682698?utm_src=pdf-body
https://www.benchchem.com/product/b1682698?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line Average GI₅₀ (nmol/L)

Multiple TNBC Lines 160

Data from Gilani et al., Clin Cancer Res, 2016

(Note: This publication has been retracted[7][8]).

[1]

Table 2: Inhibitory Concentration (IC₅₀) of UM-164 in Glioma Cell Lines

Cell Line Time Point IC₅₀ (µM)

LN229 24h 10.07

48h 6.20

72h 3.81

SF539 24h 3.75

48h 2.68

72h 1.23

Data from Wu et al., Cancers,

2022.[4][10]

Troubleshooting Guide
Q: I'm observing a decrease in cell viability with UM-164, but my apoptosis assay (e.g., Annexin

V) is negative. Is this expected?

A: Yes, this is an expected result. UM-164 is primarily cytostatic, not cytotoxic.[1] It induces cell

cycle arrest in the G1 phase, which leads to a decrease in cell proliferation and apparent

viability in assays like MTT or CCK8, but it does not significantly trigger apoptosis.[1][4][10]

Recommendation: Perform a cell cycle analysis using propidium iodide staining and flow

cytometry. You should observe an accumulation of cells in the G0/G1 phase and a

corresponding decrease in the S and G2/M phases.[1][10]
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Q: My results show inhibition of EGFR and AKT phosphorylation. Is UM-164 directly inhibiting

these kinases?

A: It is unlikely that UM-164 directly inhibits EGFR and AKT at effective concentrations. These

are known downstream effectors of the c-Src signaling pathway.[2] Inhibition of c-Src by UM-
164 leads to reduced signaling through these downstream pathways.

Recommendation: To confirm this, you can perform a kinome scan to profile the selectivity of

UM-164. Alternatively, you can use a more specific c-Src inhibitor, like dasatinib, as a control.

The original literature suggests UM-164 and dasatinib have nearly identical kinase target

profiles, with the major exception of the p38 kinases.[1]

Q: I am not seeing the expected level of growth inhibition in my cell line. What could be the

issue?

A: There are several potential reasons for this:

Cell Line Resistance: The signaling pathways inhibited by UM-164 may not be the primary

drivers of proliferation in your specific cell line.

Compound Potency: Ensure the compound is properly stored and that the concentration of

your working solution is accurate.

Experimental Duration: The cytostatic effects of UM-164 may take time to become apparent.

Ensure your proliferation assay is run for a sufficient duration (e.g., 48-72 hours).[4][10]

Troubleshooting Workflow:
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Unexpectedly low growth inhibition observed

Is the compound's integrity and concentration confirmed?

Prepare fresh stock solution.
Verify concentration.

No

Is the experimental duration sufficient (e.g., >48h)?

Yes

Yes

Increase incubation time.
Run a time-course experiment.

No

Does the cell line depend on
c-Src or p38 signaling?

Yes

Yes

Cell line may be resistant.
Consider alternative models.

No

Investigate downstream pathways (e.g., YAP).
Consider combination therapies.

Yes

Yes

Click to download full resolution via product page

Caption: Troubleshooting decision tree for low UM-164 efficacy.

Experimental Protocols & Visualizations
Signaling Pathways Affected by UM-164
The following diagram illustrates the primary and key downstream signaling pathways

modulated by UM-164.
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1. Seed Cells
(e.g., MDA-MB-231, LN229)

2. Treat with UM-164
(e.g., 50-100 nM for 24h)

Include DMSO vehicle control.

3. Lyse Cells & Quantify Protein
(RIPA buffer + inhibitors)

4. SDS-PAGE & Transfer
(Separate proteins by size)

5. Immunoblotting
(Probe with primary/secondary antibodies)

6. Detect & Analyze
(Image and quantify band intensity)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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